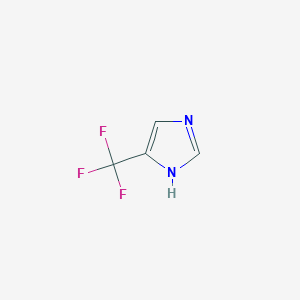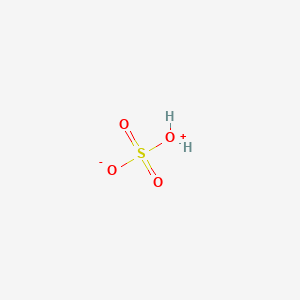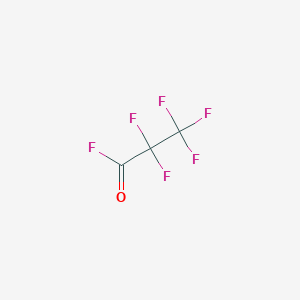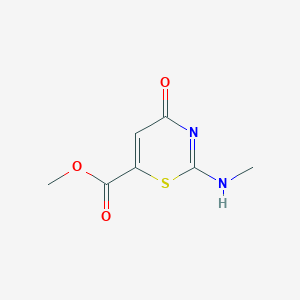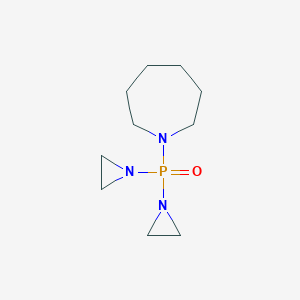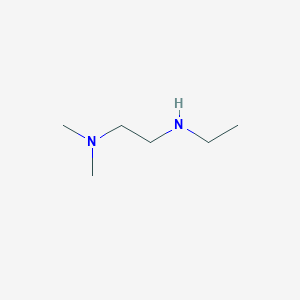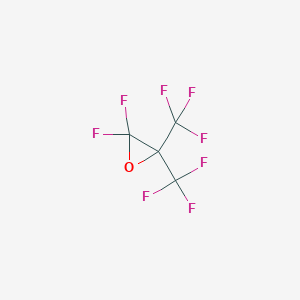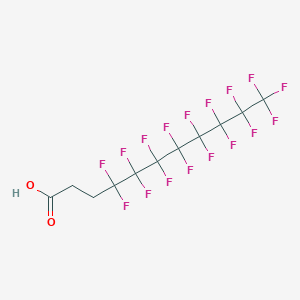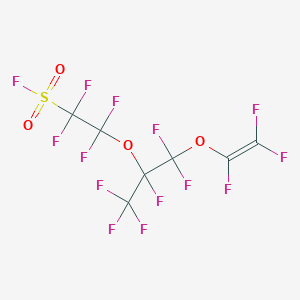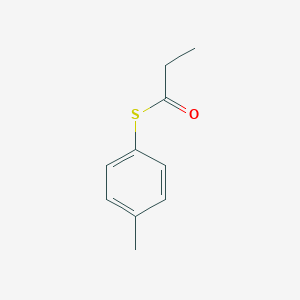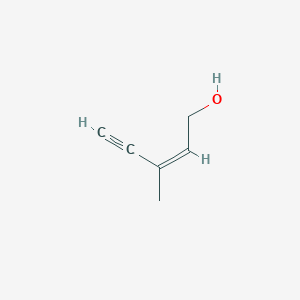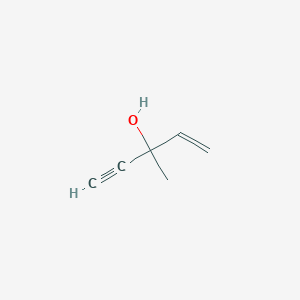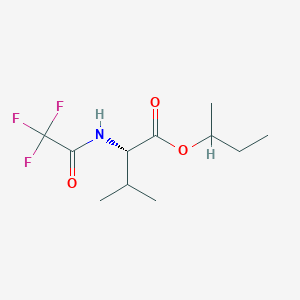
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been synthesized through various methods, and its applications in scientific research have been explored extensively.
Mécanisme D'action
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- acts as a protecting group for amino acids during peptide synthesis. It forms a stable covalent bond with the amino group of the amino acid, protecting it from unwanted reactions during peptide synthesis. The protecting group can be easily removed under mild conditions, such as treatment with acid or base, to reveal the reactive amino group for further reactions.
Effets Biochimiques Et Physiologiques
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has no known biochemical or physiological effects on the human body. It is used solely for scientific research purposes and is not intended for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- in lab experiments include its stability under mild conditions, ease of removal, and compatibility with various peptide synthesis techniques. The limitations of using this compound include its high cost, low yield, and potential toxicity.
Orientations Futures
For research on Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- include exploring its applications in drug discovery and proteomics. This compound can be used as a building block for designing new drugs with improved pharmacological properties, such as increased potency and specificity. Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- can also be used in proteomics to study protein structure and function, as well as protein-protein interactions. Further research is needed to optimize the synthesis and purification of this compound and explore its potential applications in various fields.
Méthodes De Synthèse
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- can be synthesized through the reaction of valine with trifluoroacetic anhydride and sec-butanol. The reaction is carried out in the presence of a catalyst such as pyridine, and the product is purified through various techniques such as column chromatography and recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratios.
Applications De Recherche Scientifique
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been used in various scientific research applications, including peptide synthesis, drug discovery, and proteomics. This compound is commonly used as a protecting group for amino acids during peptide synthesis, as it can be easily removed under mild conditions. Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has also been used in drug discovery as a building block for designing new drugs with improved pharmacological properties.
Propriétés
Numéro CAS |
16974-92-8 |
|---|---|
Nom du produit |
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- |
Formule moléculaire |
C11H18F3NO3 |
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
butan-2-yl (2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C11H18F3NO3/c1-5-7(4)18-9(16)8(6(2)3)15-10(17)11(12,13)14/h6-8H,5H2,1-4H3,(H,15,17)/t7?,8-/m0/s1 |
Clé InChI |
BXZLFWSHYCWSSH-MQWKRIRWSA-N |
SMILES isomérique |
CCC(C)OC(=O)[C@H](C(C)C)NC(=O)C(F)(F)F |
SMILES |
CCC(C)OC(=O)C(C(C)C)NC(=O)C(F)(F)F |
SMILES canonique |
CCC(C)OC(=O)C(C(C)C)NC(=O)C(F)(F)F |
Synonymes |
N-(Trifluoroacetyl)-L-valine 1-methylpropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



